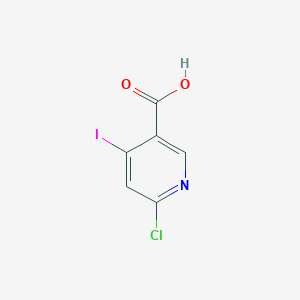6-Chloro-4-iodopyridine-3-carboxylic acid
CAS No.: 1211578-80-1
Cat. No.: VC4987189
Molecular Formula: C6H3ClINO2
Molecular Weight: 283.45
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1211578-80-1 |
|---|---|
| Molecular Formula | C6H3ClINO2 |
| Molecular Weight | 283.45 |
| IUPAC Name | 6-chloro-4-iodopyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H3ClINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) |
| Standard InChI Key | QFFFXLLUGUHIHH-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CN=C1Cl)C(=O)O)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
6-Chloro-4-iodopyridine-3-carboxylic acid belongs to the pyridinecarboxylic acid family, characterized by its planar aromatic ring system and electron-withdrawing substituents. Key properties include:
| Property | Value |
|---|---|
| CAS Number | 1211578-80-1 |
| Molecular Formula | C₆H₃ClINO₂ |
| Molecular Weight | 283.45 g/mol |
| IUPAC Name | 6-chloro-4-iodopyridine-3-carboxylic acid |
| SMILES | C1=C(C(=CN=C1Cl)C(=O)O)I |
| InChI Key | QFFFXLLUGUHIHH-UHFFFAOYSA-N |
The presence of both chlorine and iodine atoms introduces steric and electronic effects that influence reactivity. The carboxylic acid group enhances solubility in polar solvents and enables condensation reactions.
Synthesis and Functionalization
Direct Synthesis Routes
The synthesis of 6-chloro-4-iodopyridine-3-carboxylic acid typically involves sequential halogenation and carboxylation steps. A plausible pathway includes:
-
Halogenation of Pyridine Derivatives: Starting from 3-aminopyridine, chlorination at position 6 using POCl₃ or PCl₅, followed by iodination via electrophilic aromatic substitution.
-
Carboxylation: Introduction of the carboxylic acid group via oxidation of a methyl substituent or directed ortho-metalation followed by carboxylation with CO₂.
A related compound, tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate, is synthesized via lithiation-iodination of tert-butyl (6-chloropyridin-3-yl)carbamate using n-BuLi and iodine, yielding 32.3–33% after column chromatography . Similar strategies could be adapted for the carboxylic acid variant by replacing the carbamate group with a carboxyl function.
Key Reaction Conditions
-
Lithiation-Iodination: Conducted at -78°C in anhydrous THF under inert atmosphere to prevent side reactions.
-
Purification: Silica gel chromatography with gradients of petroleum ether and ethyl acetate (10:1 to 60:40) effectively isolates the product .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s halogen atoms and carboxylic acid group make it a versatile building block:
-
Suzuki-Miyaura Coupling: The iodine atom facilitates cross-coupling with arylboronic acids to introduce aromatic moieties. For example, tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate reacts with phenylboronic acid under Pd(OAc)₂ catalysis to form biaryl derivatives .
-
Amide/Ester Formation: The carboxylic acid reacts with amines or alcohols to generate amides or esters, common in prodrug design.
Agrochemical Development
Halogenated pyridines are prevalent in herbicides and insecticides. The chlorine and iodine substituents may enhance binding to biological targets, while the carboxylic acid improves water solubility for formulation.
Future Directions and Research Opportunities
Synthetic Optimization
-
Catalytic Methods: Explore Pd/Ni-catalyzed C–H activation to streamline iodination.
-
Green Chemistry: Replace THF with biodegradable solvents like cyclopentyl methyl ether.
Biological Screening
Prioritize in vitro assays against ESKAPE pathogens and NCI-60 cancer cell lines to identify lead candidates.
Solubility Studies
Systematically evaluate solubility in aqueous buffers and organic solvents to guide formulation development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume